Tris(4-bromophenyl)methanol
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Overview
Description
Tris(4-bromophenyl)methanol is an organic compound with the molecular formula C19H13Br3O It is characterized by the presence of three bromophenyl groups attached to a central methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: Tris(4-bromophenyl)methanol can be synthesized through a multi-step process involving the reaction of 4-bromobenzaldehyde with a Grignard reagent, followed by oxidation. The reaction typically involves the use of anhydrous solvents and inert atmosphere conditions to prevent unwanted side reactions. The final product is purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Tris(4-bromophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The bromophenyl groups can be reduced to phenyl groups under specific conditions.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products:
Oxidation: The major product is tris(4-bromophenyl)ketone.
Reduction: The major product is tris(phenyl)methanol.
Substitution: The products vary depending on the nucleophile used, resulting in different substituted phenylmethanols.
Scientific Research Applications
Tris(4-bromophenyl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Tris(4-bromophenyl)methanol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the bromophenyl groups can participate in π-π interactions. These interactions influence the compound’s reactivity and its ability to modulate biological pathways .
Comparison with Similar Compounds
Tris(4-chlorophenyl)methanol: Similar structure but with chlorine atoms instead of bromine.
Tris(4-fluorophenyl)methanol: Contains fluorine atoms in place of bromine.
Tris(4-methylphenyl)methanol: Features methyl groups instead of bromine.
Uniqueness: Tris(4-bromophenyl)methanol is unique due to the presence of bromine atoms, which impart distinct electronic and steric properties.
Properties
Molecular Formula |
C19H13Br3O |
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Molecular Weight |
497.0 g/mol |
IUPAC Name |
tris(4-bromophenyl)methanol |
InChI |
InChI=1S/C19H13Br3O/c20-16-7-1-13(2-8-16)19(23,14-3-9-17(21)10-4-14)15-5-11-18(22)12-6-15/h1-12,23H |
InChI Key |
HKMMESHJKVJWIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)Br)(C3=CC=C(C=C3)Br)O)Br |
Origin of Product |
United States |
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